

Megastigmatrienone in Flavor Creation: Application Notes and Protocols

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Compound of Interest

Compound Name: Megastigmatrienone

Cat. No.: B1235071

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This document provides a comprehensive overview of the application of **Megastigmatrienone** in flavor creation, detailing its chemical properties, sensory characteristics, and methods for its analysis and evaluation.

Introduction

Megastigmatrienone, also known as tabanone, is a C13-norisoprenoid derived from the degradation of carotenoids. It is a key aroma compound found in a variety of natural products, most notably tobacco, where it significantly contributes to the characteristic sweet, dry, and subtly fruity flavor profile.^[1] Its versatile aroma also lends itself to applications in the broader flavor and fragrance industry, including daily chemical flavors.^[1] **Megastigmatrienone** exists as several isomers, each with potentially unique sensory properties.

Chemical and Physical Properties

Megastigmatrienone is a light yellow transparent liquid with a sweet and lasting tobacco-like aroma, often with nuances of dried fruit.^[2] Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	13215-88-8
Molecular Formula	C13H18O
Molecular Weight	190.28 g/mol
Boiling Point	289°C
Density	0.968 g/cm ³
Flash Point	124.8°C
Water Solubility	361 mg/L at 20°C
Odor	Tobacco, Spicy, Sweet, Woody, Fruity

Source: PubChem, GlobalOEMs[3]

Sensory Profile and Flavor Applications

Megastigmatrienone is highly valued for its ability to impart a rich and satisfying tobacco character. It is a key flavor compound in Burley tobacco and is used to enhance the overall flavor profile of various tobacco products.[4] Beyond tobacco, its complex aroma makes it a valuable ingredient in the formulation of flavors for other products, such as aged spirits like Cognac, Armagnac, and rum, where it contributes to the tobacco-like notes developed during aging.[5][6]

The sensory profile of **Megastigmatrienone** is multifaceted, with descriptors including "tobacco," "spicy," "woody," and "sweet." The odor detection threshold for a mixture of five of its isomers in water has been reported to be 8 µg/L, indicating its high potency as an aroma compound.[6] While specific odor thresholds for individual isomers are not readily available in published literature, a hypothetical sensory profile is presented below to illustrate the potential differences between isomers.

Hypothetical Sensory Profile of **Megastigmatrienone** Isomers

Isomer	Odor Descriptor 1: Tobacco	Odor Descriptor 2: Spicy	Odor Descriptor 3: Woody	Odor Descriptor 4: Sweet	Hypothetical Odor Threshold (µg/L)
Megastigmatrienone A1	7.5	4.2	3.1	2.5	0.5
Megastigmatrienone A2	6.8	5.5	2.8	3.0	0.8
Megastigmatrienone A3	8.2	3.5	4.0	2.1	0.3
Megastigmatrienone A4	5.9	2.8	5.5	3.8	1.2
Megastigmatrienone A5	7.0	4.8	3.5	2.9	0.6

Note: The data in this table is illustrative and intended to represent potential ratings on a standardized intensity scale (e.g., 0-10) as would be determined by a trained sensory panel. The odor thresholds are also hypothetical.

Natural Occurrence and Formation

Megastigmatrienone is a natural product formed from the degradation of carotenoids, such as β -carotene, during processes like the curing of tobacco leaves and the aging of wine and spirits.[4] The concentration of **Megastigmatrienone** and its precursors can vary significantly depending on the tobacco's geographical origin and the specific aging conditions of beverages.

Concentration of **Megastigmatrienone** in Various Products

Product	Isomer(s)	Concentration Range
Aged Red and White Wines	Five isomers	2 µg/L to 41 µg/L[7]
Aged Spirits (Cognac, Armagnac, Rum)	Five isomers	Higher amounts in barrel-aged spirits compared to freshly-distilled spirits[6]
Cigar Tobacco (Yunnan, China)	Three isomers	Varies by region, with DH cigars having the highest ketone content[5]

Experimental Protocols

Protocol 1: Quantification of Megastigmatrienone in Tobacco by Ultrasound-Assisted Extraction and GC-MS

This protocol describes a general method for the extraction and quantification of **Megastigmatrienone** from tobacco leaves.

1. Sample Preparation:

- Dry tobacco leaves are ground into a fine powder.
- A known weight of the tobacco powder (e.g., 1 g) is placed in a suitable vessel.
- A specific volume of an organic solvent, such as methanol or a methanol/water mixture, is added.

2. Extraction:

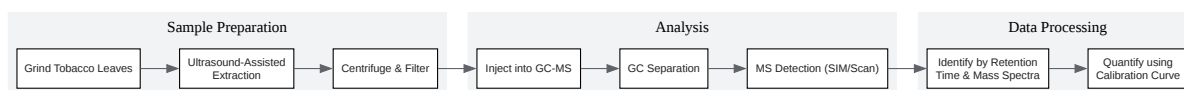
- The mixture is subjected to ultrasonic extraction for approximately 30 minutes to enhance the extraction efficiency.
- The extract is then centrifuged to separate the solid and liquid phases.
- The supernatant is filtered through a 0.22 µm membrane filter.

3. GC-MS Analysis:

- Injection: An aliquot of the filtered extract is injected into the GC-MS system.
- Gas Chromatograph Conditions:
 - Column: A capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5MS).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points (e.g., initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C).
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific **Megastigmatrienone** isomers or full scan mode for qualitative analysis.

4. Data Analysis:

- Identification of **Megastigmatrienone** isomers is based on their retention times and mass spectra compared to reference standards.
- Quantification is achieved by integrating the peak area and comparing it against a calibration curve prepared with known concentrations of the standards.



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Workflow for Quantification of **Megastigmatrienone** in Tobacco

Protocol 2: Sensory Evaluation of Megastigmatrienone using a Trained Panel

This protocol outlines a general procedure for the sensory evaluation of **Megastigmatrienone**.

1. Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.
- Train the panelists on the specific aroma attributes of **Megastigmatrienone** (e.g., tobacco, spicy, woody, sweet) using reference standards.

2. Sample Preparation and Presentation:

- Prepare solutions of **Megastigmatrienone** (and its isomers, if available) in an appropriate solvent (e.g., ethanol/water mixture) at various concentrations, including levels around the suspected odor threshold.
- Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
- Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.

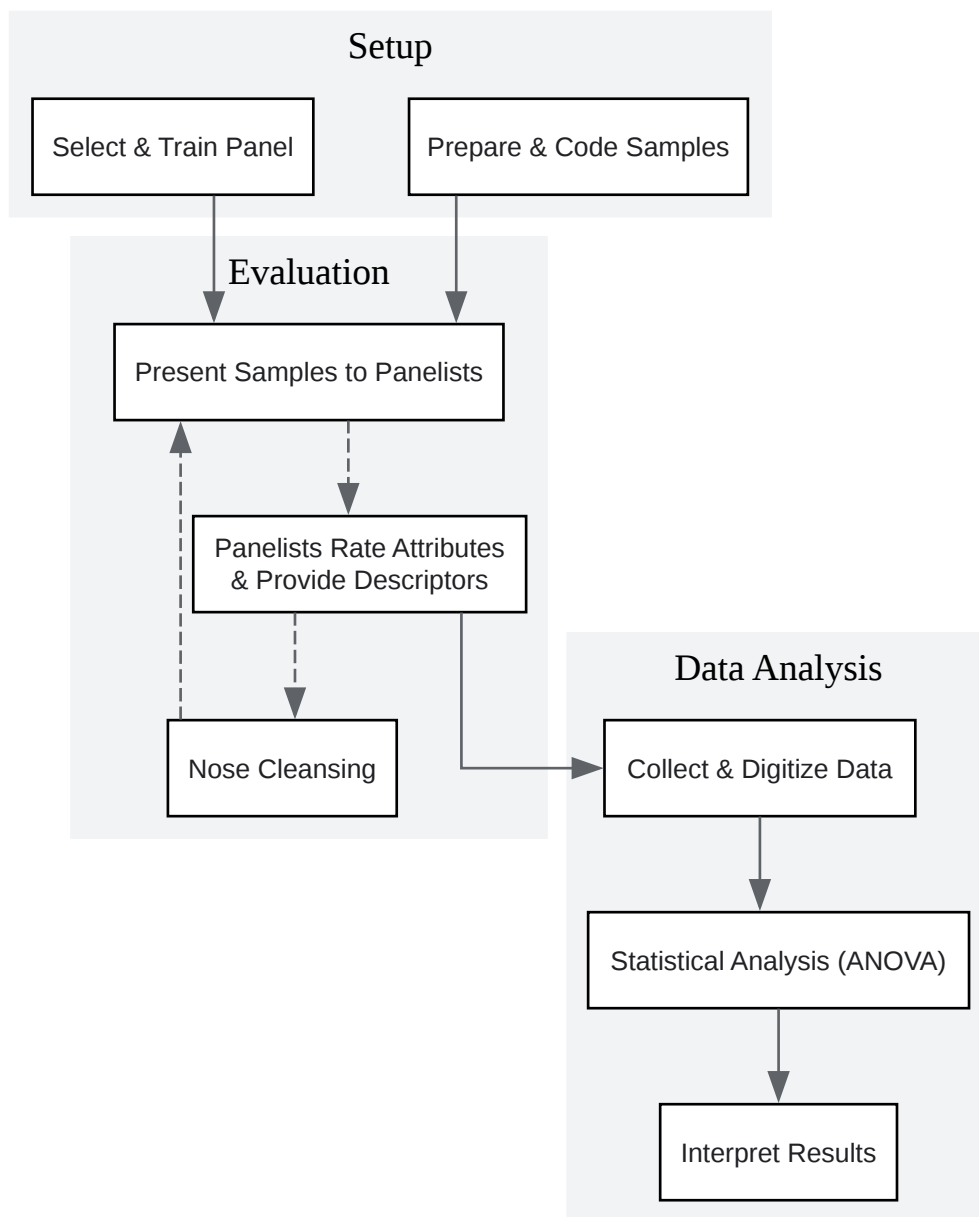
3. Evaluation Procedure:

- Instruct panelists to sniff the samples and rate the intensity of each predefined aroma attribute on a structured scale (e.g., a 15-cm line scale from "not perceived" to "very strong").
- Panelists should also provide descriptive terms for any other perceived aromas.
- A "nose-cleansing" period with a neutral substance (e.g., smelling deionized water) should be enforced between samples.

4. Data Analysis:

- Convert the intensity ratings from the line scales to numerical data.

- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of different isomers or concentrations.



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Workflow for Sensory Evaluation of **Megastigmatrienone**

Signaling Pathway of Odor Perception

The perception of odors, including that of **Megastigmatrienone**, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory

neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

General Olfactory Transduction Cascade:

- **Binding:** An odorant molecule (e.g., **Megastigmatrienone**) binds to a specific olfactory receptor.
- **G-protein Activation:** This binding activates a G-protein (G α olf).
- **Adenylate Cyclase Activation:** The activated G α olf subunit stimulates adenylyl cyclase III.
- **cAMP Production:** Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization:** The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.
- **Action Potential:** If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.



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Simplified Olfactory Signaling Pathway

Conclusion

Megastigmatrienone is a potent and versatile flavor compound with significant applications in the tobacco and broader flavor industries. Its characteristic sweet, spicy, and tobacco-like aroma makes it a valuable tool for flavorists. The provided protocols for chemical and sensory analysis offer a framework for its quantification and characterization. Further research into the specific odor thresholds of its individual isomers and their unique sensory contributions will enable more precise and nuanced flavor creation.

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